![molecular formula C10H18N2O2 B1401005 [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol CAS No. 1488807-20-0](/img/structure/B1401005.png)
[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol
Vue d'ensemble
Description
“[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol” is an organic compound . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular formula of “[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol” is C10H18N2O2. The InChI code is 1S/C9H18N2O.2ClH/c12-7-8-1-3-11(4-2-8)9-5-10-6-9;;/h8-10,12H,1-7H2;2*1H .
Applications De Recherche Scientifique
Synthesis and Transformation
Radical-mediated Nitrile Translocation : The compound is used as a building block for stereoselective synthesis of novel cis-2-cyanomethyl-4-phenylpiperidines, employing microwave-assisted aziridine to piperidine ring expansion and radical-induced nitrile translocation (Vervisch et al., 2012).
Synthesis and Crystal Structure Studies : The compound is synthesized for its structural investigation by X-ray crystallography. This provides insights into the molecular geometry and potential applications in materials science and drug design (Girish et al., 2008).
Transformation into Functionalized Piperazines and Diazepanes : It is used in the synthesis of chiral piperazine and 1,4-diazepane annulated β-lactams, which are then transformed into novel methyl alkoxy-piperazin-2-yl acetates (Dekeukeleire et al., 2012).
Catalytic Applications
Catalytic Asymmetric Addition of Organozinc Reagents : The compound is evaluated for its catalytic ability in the asymmetric addition of organozinc reagents to aldehydes, demonstrating significant enantioselectivity and potential as a chiral unit for catalytic reactions (Wang et al., 2008).
Iodine Catalyzed Synthesis of Piperidines : It's utilized in one-pot multicomponent reactions catalyzed by iodine for the synthesis of functionalized piperidines, offering an environmentally friendly and efficient method for producing complex molecular structures (Khan et al., 2010).
Polymerization and Material Science
Polymerization of Azetidine : Studies on the polymerization of azetidine, a key component, reveal its potential in material science and polymer chemistry. The process involves the transformation of azetidine into polymers with varying amino functions (Schacht & Goethals, 1974).
Structural Analysis for Material Applications : Extensive structural analysis through X-ray diffraction and other spectroscopic techniques aids in understanding the material properties of compounds derived from [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol, which can be vital for material science applications (Karthik et al., 2021).
Pharmaceutical and Medicinal Chemistry
Antiproliferative Activity : Derivatives of the compound are synthesized and evaluated for their antiproliferative effects against various human cell lines, indicating potential therapeutic applications (Prasad et al., 2010).
Cholinesterase Inhibitory Activity : Novel hybrid compounds derived from this molecule display significant cholinesterase inhibitory activity, highlighting its potential in the development of treatments for diseases related to cholinesterase enzyme dysfunction (Kia et al., 2013).
Safety And Hazards
“[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
Azetidines, which are part of the structure of “[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol”, have been the subject of recent advances in chemistry . They are used in organic synthesis and medicinal chemistry, and their unique reactivity has led to new methods of synthesis and functionalization . Future directions may include further exploration of these methods and their applications .
Propriétés
IUPAC Name |
azetidin-3-yl-[4-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-7-8-1-3-12(4-2-8)10(14)9-5-11-6-9/h8-9,11,13H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBBFEAKNADZFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



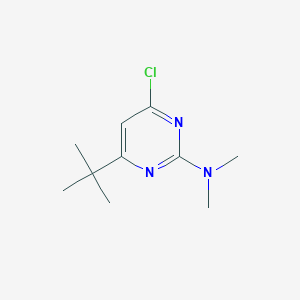
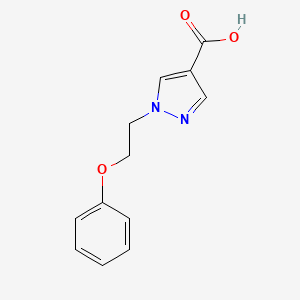
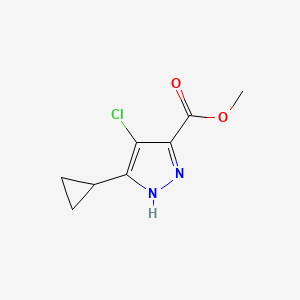

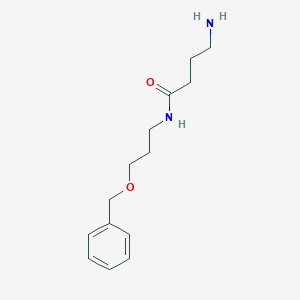
![[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B1400936.png)

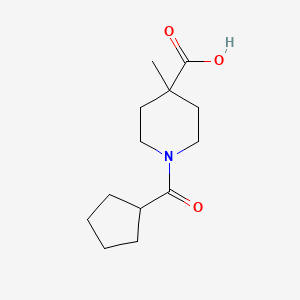

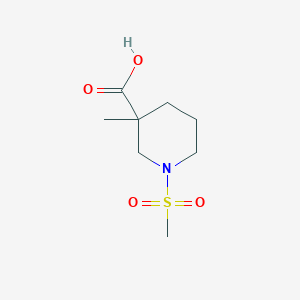
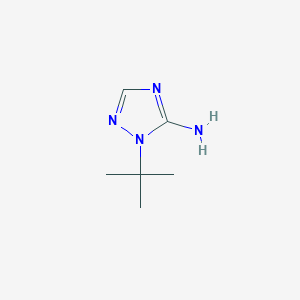
![(Propan-2-yl)[(pyrimidin-5-yl)methyl]amine](/img/structure/B1400942.png)

